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Compound of Interest

Compound Name: Empagliflozin-d4

Cat. No.: B15133737 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the pharmacokinetic (PK) properties of various empagliflozin

formulations, supported by experimental data from recent studies. The focus is on oral tablets,

including immediate-release, fixed-dose combinations, and cocrystal formulations.

Empagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, is a widely used oral

medication for the management of type 2 diabetes. Its efficacy and safety are intrinsically linked

to its pharmacokinetic profile. This guide delves into the comparative pharmacokinetics of

different empagliflozin formulations, presenting key data in a structured format to facilitate

informed decision-making in research and development.

Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for different empagliflozin

formulations based on data from various bioequivalence and comparative bioavailability

studies. These studies were primarily conducted in healthy adult subjects under fasting and/or

fed conditions.

Table 1: Bioequivalence of Generic/Test vs.
Brand/Reference Empagliflozin Tablets
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Formula
tion
(Dose)

Conditi
on

Cmax
(ng/mL)

AUC0-t
(ng·h/m
L)

AUC0-∞
(ng·h/m
L)

Tmax
(h)

t½ (h)
Study
Populati
on

Test

(Izaban®

) (25 mg)

Fasting - - - - -

Healthy

Adults[1]

[2]

Referenc

e

(Jardianc

e®) (25

mg)

Fasting - - - - -

Healthy

Adults[1]

[2]

Geometri

c Mean

Ratio

(90% CI)

Fasting

105.11%

(100.28-

110.18%)

[1]

103.25%

(99.62-

107.00%)

102.71%

(99.26-

106.28%)

- - -

Test (10

mg)
Fasting

186.90 ±

47.21

1303.04

± 234.28

1328.08

± 243.84

1.50

(1.00-

4.00)

12.49

Healthy

Chinese

Subjects

Referenc

e

(Jardianc

e®) (10

mg)

Fasting
190.60 ±

40.94

1267.78

± 217.07

1293.22

± 224.82

1.38

(0.50-

4.0)

13.87

Healthy

Chinese

Subjects

Geometri

c Mean

Ratio

(90% CI)

Fasting
91.26-

105.36%

100.58-

104.79%

100.32-

104.79%
- - -

Test (10

mg)
Fed

151.55 ±

23.86

1215.65

± 197.62

1241.76

± 202.47
- -

Healthy

Chinese

Subjects

Referenc

e

(Jardianc

Fed 154.08 ±

30.40

1199.26

± 186.23

1225.54

± 192.10

- - Healthy

Chinese

Subjects
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e®) (10

mg)

Geometri

c Mean

Ratio

(90% CI)

Fed
92.91-

105.87%

99.17-

103.66%

99.11-

103.59%
- - -

Data are presented as mean ± standard deviation or median (range) where specified. The

geometric mean ratios and their 90% confidence intervals for Cmax, AUC0-t, and AUC0-∞

falling within the 80.00–125.00% range indicate bioequivalence.

Table 2: Pharmacokinetics of Empagliflozin in Fixed-
Dose Combination (FDC) Tablets vs. Co-administration
of Individual Tablets

Formulation
Cmax (Geometric
Mean Ratio, 90%
CI)

AUC0-∞ (Geometric
Mean Ratio, 90%
CI)

Study Population

Empagliflozin/Metform

in FDC vs. Individual

Tablets

100.97% to 106.52%

(95.86-118.35%)

97.92% to 106.00%

(93.53-109.39%)
Healthy Subjects

Empagliflozin L-

proline/Metformin

FDC vs.

Empagliflozin/Metform

in

1.03 (0.99-1.08) 1.03 (1.00-1.06)
Healthy Korean

Subjects

These studies demonstrate that the fixed-dose combination tablets are bioequivalent to the

individual tablets administered together.

Table 3: Comparative Pharmacokinetics of Empagliflozin
Cocrystal Formulation
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Formulation
(Dose)

Cmax (µg/L)
AUClast
(µg·h/L)

Tmax (h) t½ (h)
Study
Population

Test (CKD-

370,

Empagliflozin

L-proline) (25

mg)

442.02 ±

103.37

3131.08 ±

529.30
1.50 8.62

Healthy

Korean

Subjects

Reference

(Jardiance®)

(25 mg)

436.29 ±

118.74

3006.88 ±

514.21
1.50 8.59

Healthy

Korean

Subjects

Geometric

Mean Ratio

(90% CI)

1.0221

(0.9527–

1.0967)

1.0411

(1.0153–

1.0677)

- - -

The cocrystal formulation (CKD-370) demonstrated similar pharmacokinetic characteristics and

was found to be bioequivalent to the reference Jardiance® formulation.

Experimental Protocols
The majority of the cited studies employed a randomized, open-label, two-period, two-

sequence crossover design. This design is a standard approach for bioequivalence studies.

Key Methodological Aspects:
Study Population: Healthy adult male and/or female subjects were typically recruited.

Dosing: A single oral dose of the test and reference formulations was administered in each

period, separated by a washout period of at least 7 days.

Fasting/Fed Conditions: Studies were conducted under fasting conditions (overnight fast of

at least 10 hours) and, in some cases, under fed conditions (following a high-fat, high-calorie

meal).

Blood Sampling: Serial blood samples were collected at predefined time points before and

up to 72 hours after drug administration.
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Bioanalytical Method: Plasma concentrations of empagliflozin were determined using a

validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Non-compartmental methods were used to determine the key

pharmacokinetic parameters (Cmax, AUC, Tmax, t½).

Statistical Analysis: Bioequivalence was assessed by comparing the 90% confidence

intervals (CIs) of the geometric mean ratios (test/reference) for Cmax and AUC against the

standard acceptance range of 80.00% to 125.00%.

Visualizing Experimental and Logical Frameworks
To further elucidate the methodologies and concepts discussed, the following diagrams are

provided.
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Typical Bioequivalence Study Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Analysis of Empagliflozin Formulations:
Pharmacokinetic Profiles]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15133737#comparative-pharmacokinetics-of-
different-empagliflozin-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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